molecular formula C13H16N2O B2356856 2-cyano-N-(2,6-diethylphenyl)acetamide CAS No. 380190-55-6

2-cyano-N-(2,6-diethylphenyl)acetamide

Cat. No.: B2356856
CAS No.: 380190-55-6
M. Wt: 216.284
InChI Key: JYWRJDYJJKKDEO-UHFFFAOYSA-N
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Description

2-cyano-N-(2,6-diethylphenyl)acetamide is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its cyano and acetamide functional groups, which contribute to its reactivity and versatility in synthetic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2,6-diethylphenylamine with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,6-diethylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-cyano-N-(2,6-diethylphenyl)acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(2,6-diethylphenyl)acetamide is unique due to the presence of both cyano and acetamide functional groups, which confer specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

2-cyano-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWRJDYJJKKDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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